

# chemical and physical properties of 6,7-dichloroquinoline-5,8-dione

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## Compound of Interest

Compound Name: 6,7-Dichloroquinoline-5,8-dione

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## An In-depth Technical Guide on 6,7-dichloroquinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**6,7-dichloroquinoline-5,8-dione** is a synthetic quinone derivative that serves as a crucial scaffold in the development of novel therapeutic agents. Its structure is a key component in compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and the biological activities of **6,7-dichloroquinoline-5,8-dione** and its derivatives. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

### Chemical and Physical Properties

**6,7-dichloroquinoline-5,8-dione** is a solid, bright yellow crystalline compound.[3] Its core structure is the 5,8-quinolinedione moiety, which is essential for its biological activity.[4][5] The physicochemical properties of **6,7-dichloroquinoline-5,8-dione** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>2</sub>	[6]
Molecular Weight	228.03 g/mol	[6]
CAS Number	6541-19-1	
Appearance	Solid	
Density	1.63 g/cm <sup>3</sup>	[6]
Boiling Point	331.1 °C at 760 mmHg	[6]
Flash Point	154 °C	[6]
Solubility	Soluble in water (logS between -4 and -2)	[4]
LogP	2.14980	[6]
InChI Key	TUWOPVCIIBKUQS-UHFFFAOYSA-N	
SMILES String	O=C(C(Cl)=C(Cl)C1=O)C2=C1 N=CC=C2	

## Synthesis and Experimental Protocols

The synthesis of **6,7-dichloroquinoline-5,8-dione** and its derivatives is a critical aspect of research into their biological activities. The following sections detail the common synthetic routes and analytical methods.

### General Synthesis of 6,7-dichloroquinoline-5,8-dione

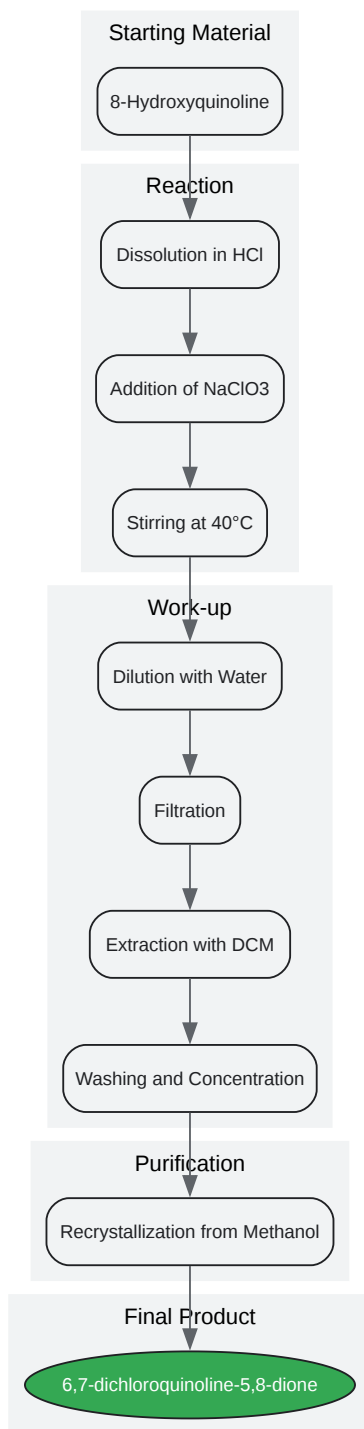
A common method for the synthesis of **6,7-dichloroquinoline-5,8-dione** starts from 8-hydroxyquinoline.[3]

Protocol:

- Dissolve 8-hydroxyquinoline (0.10 mol) in concentrated hydrochloric acid (600 mL).

- Slowly add sodium chlorate (0.50 mol) to the solution over a period of 1 hour, while stirring continuously at 40°C for 2 hours.[3]
- Dilute the reaction mixture with water to a total volume of 2 L.[3]
- Remove the resulting white precipitate by filtration.[3]
- Extract the filtrate multiple times with dichloromethane (6 x 250 mL).[3]
- Combine all organic phases, wash with water, and concentrate under reduced pressure to yield a yellow solid.[3]
- Recrystallize the solid product from methanol to obtain pure **6,7-dichloroquinoline-5,8-dione** as bright yellow crystals.[3]

## General Synthesis of 6,7-dichloroquinoline-5,8-dione

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **6,7-dichloroquinoline-5,8-dione**.

## Synthesis of 2-Substituted-5,8-Quinolinedione Derivatives

Modifications at the C2 position of the quinolinedione ring can significantly alter the biological activity of the compound.<sup>[4]</sup>

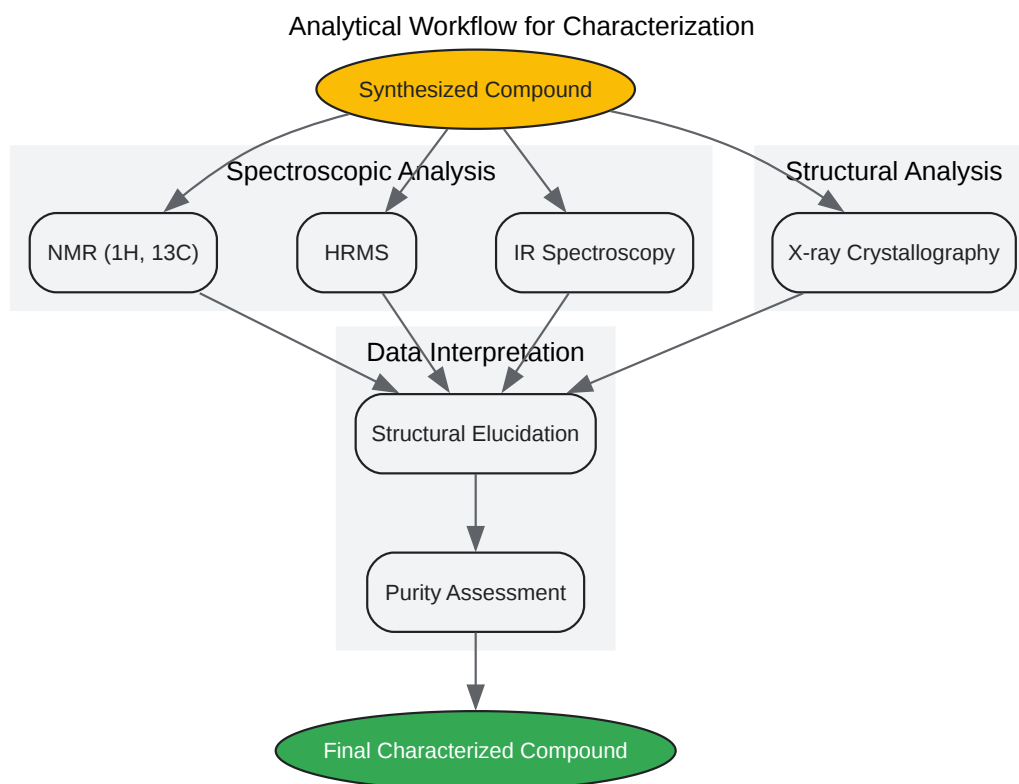
Protocol:

- Dissolve the 2-substituted-quinoline-8-ol (0.003 mol) in 6 mL of hydrochloric acid and heat to 60°C.<sup>[4]</sup>
- Add a water solution of sodium chlorate (0.386 g in 1.7 mL water) at this temperature.<sup>[4]</sup>
- After 1 hour, dilute the mixture with 43 mL of water.<sup>[4]</sup>
- Filter the resulting precipitate under reduced pressure.<sup>[4]</sup>
- Purify the product using column chromatography.<sup>[4]</sup>

## Analytical Methods

The characterization of **6,7-dichloroquinoline-5,8-dione** and its derivatives is typically performed using standard spectroscopic techniques.

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are used to elucidate the chemical structure of the synthesized compounds.<sup>[4]</sup>
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the compounds.<sup>[4]</sup>
- Infrared Spectroscopy: IR spectrum analysis provides information about the functional groups present in the molecule.<sup>[7]</sup>
- X-ray Crystallography: This technique is used to unambiguously determine the molecular structure of the compounds in their crystalline form.<sup>[8]</sup>



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Caption: Analytical workflow for the characterization of synthesized compounds.

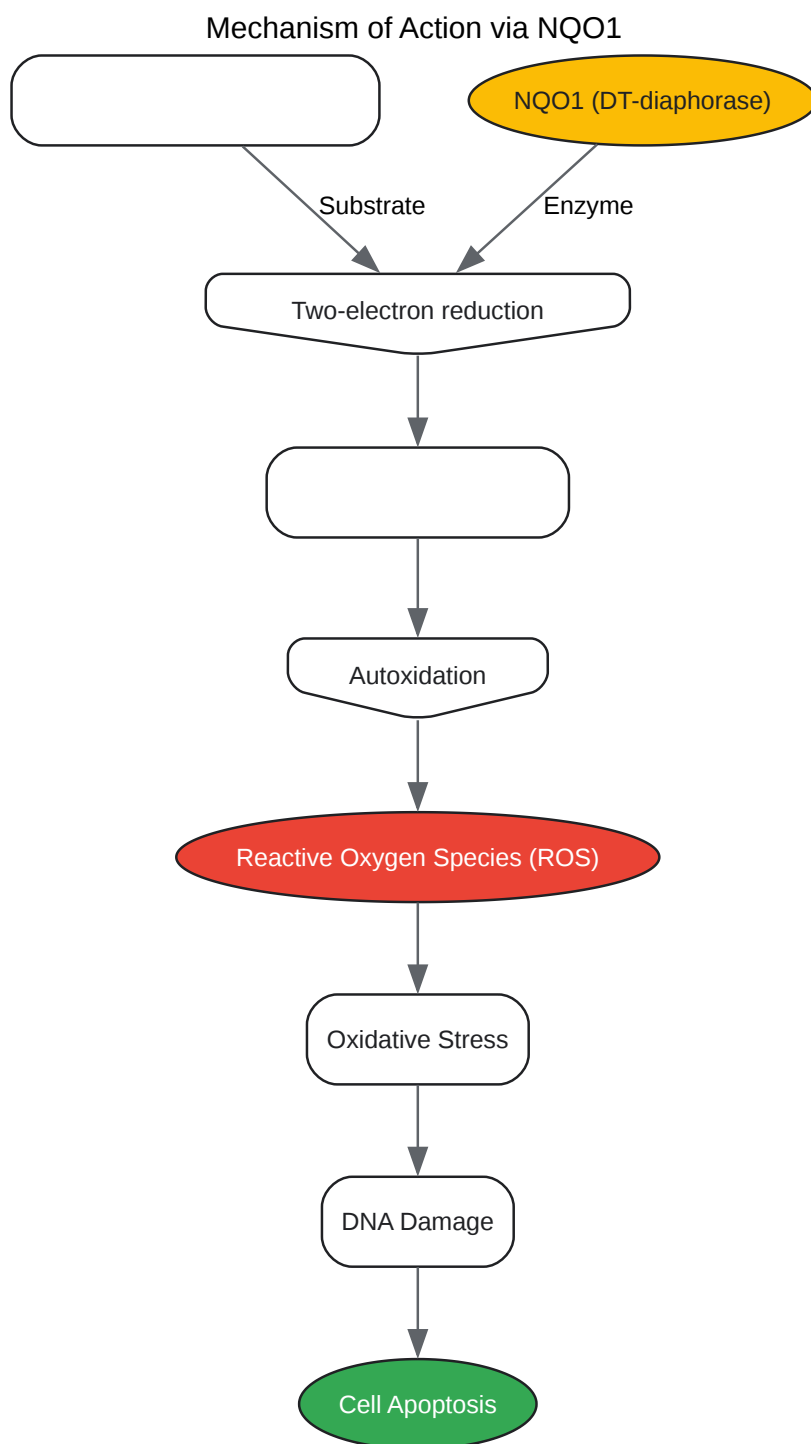
## Biological Activity and Mechanism of Action

Derivatives of **6,7-dichloroquinoline-5,8-dione** are recognized for their potential as anticancer agents.[5][8] Their biological activity is often linked to their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[4][9][10]

NQO1 is a flavoenzyme that is highly expressed in many human solid tumors.[9] It catalyzes the two-electron reduction of quinones to hydroquinones.[10] This process can lead to the

generation of reactive oxygen species (ROS), which can induce oxidative stress, damage DNA, and ultimately lead to cancer cell apoptosis.[4][10] The 5,8-quinolinedione scaffold is crucial for this biological effect.[5]

Substituents at the C2, C6, and C7 positions of the 5,8-quinolinedione moiety can significantly influence the biological activity and toxicity of these compounds.[1][4] For instance, the introduction of a methyl group at the C2 position has been shown to affect the biological activity compared to the unsubstituted **6,7-dichloroquinoline-5,8-dione** and may result in lower toxicity against normal cell lines.[4]



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Caption: Simplified signaling pathway of **6,7-dichloroquinoline-5,8-dione**'s anticancer activity.



## Conclusion

**6,7-dichloroquinoline-5,8-dione** is a versatile and valuable scaffold in medicinal chemistry. Its synthesis is well-established, and its derivatives have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. The mechanism of action, often involving the NQO1 enzyme, provides a clear rationale for its anticancer effects. Further research into the structure-activity relationships of novel derivatives is warranted to optimize their efficacy and minimize toxicity, paving the way for the development of new and effective drugs.

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